2-Ethyl-2-methyl-succinonitrile-d3
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Overview
Description
2-Ethyl-2-methyl-succinonitrile-d3 is a deuterated compound with the molecular formula C7H7D3N2 and a molecular weight of 125.19 g/mol . This compound is a labeled analogue of 2-Ethyl-2-methyl-succinonitrile, which is an intermediate in the synthesis of Ethosuximide, a medication used to treat absence seizures. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents . The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process. Quality control measures, including NMR and mass spectrometry, are employed to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-succinonitrile-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methyl-succinonitrile-d3 has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways involving nitrile compounds.
Medicine: Utilized in the synthesis of deuterated drugs to improve their metabolic stability and pharmacokinetic properties.
Industry: Applied in the development of new materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 is primarily related to its role as a labeled analogue in scientific studies. The deuterium atoms in the compound provide a unique signature in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. This helps in elucidating molecular targets and pathways involved in the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-methyl-succinonitrile: The non-deuterated analogue used in similar applications but lacks the unique NMR signature provided by deuterium.
Ethosuximide: A medication derived from 2-Ethyl-2-methyl-succinonitrile, used to treat absence seizures.
2-Methyl-succinonitrile: A related compound with similar chemical properties but different applications.
Uniqueness
2-Ethyl-2-methyl-succinonitrile-d3 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific investigations.
Properties
CAS No. |
1246817-05-9 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
125.189 |
IUPAC Name |
2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile |
InChI |
InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3 |
InChI Key |
DJZGLUQLFIHGPM-FIBGUPNXSA-N |
SMILES |
CCC(C)(CC#N)C#N |
Synonyms |
2-Ethyl-2-methyl-butanedinitrile-d3; |
Origin of Product |
United States |
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